N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
The compound “N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide” is a synthetic derivative that contains a benzo[d]thiazol-2-yl and a tetrahydrobenzo[b]thiophen-2-yl group . It’s part of a class of compounds that have been synthesized for their potential therapeutic properties .
Synthesis Analysis
The compound can be synthesized through a series of reactions involving coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has specific peaks in its NMR spectra that correspond to the different types of hydrogen and carbon atoms present in its structure .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis, involving the formation of C-C and C-N bonds . The reactions are carried out in specific conditions to ensure the formation of the desired product .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined from its NMR and mass spectral data . The compound has specific peaks in its NMR spectra that correspond to the different types of hydrogen and carbon atoms present in its structure .Scientific Research Applications
Molecular Structure and Aggregation
- A study focused on the synthesis and structural characterization of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides. It highlighted different molecular conformations and modes of supramolecular aggregation in these compounds, providing insights into their structural properties (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Synthesis Techniques
- Research on efficient synthesis methods for 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles was conducted, demonstrating the versatility of these compounds in chemical synthesis (Sabnis & Rangnekar, 1990).
Antitumor Applications
- A novel synthesis route for polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide was developed, with several derivatives showing high antiproliferative activity in vitro against various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).
Catalysis and Reaction Optimization
- The synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was achieved through an acylation reaction, highlighting the compound's potential in catalysis and reaction optimization (Wang et al., 2014).
Role in Anticancer Therapies
- Tetrahydrobenzo[b]thiophene derivatives were explored as new tubulin polymerization destabilizers, arresting tumor cell mitosis and inducing apoptosis in cancer cells (Abdel-Rahman et al., 2021).
Heterocyclic Synthesis
- The compound's derivatives were utilized in the synthesis of various heterocyclic derivatives such as pyrazole, isoxazole, pyrimidine, triazine, and others, demonstrating its importance in heterocyclic chemistry (Mohareb et al., 2004).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been known to interact with various targets depending on their structure and functional groups . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Benzothiazole derivatives have been known to affect various biochemical pathways depending on their structure and functional groups . For instance, some benzothiazole derivatives have been found to inhibit the synthesis of folic acid, a crucial component for the growth of microorganisms .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been known to exhibit various effects depending on their structure and functional groups . For instance, some benzothiazole derivatives have been found to exhibit bactericidal activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide are not fully understood due to the limited research available. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide may interact with certain enzymes or proteins involved in the biochemical pathways of this bacterium.
Molecular Mechanism
The molecular mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide remains to be determined. It is possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-28-17-11-7-9-15(21(17)29-2)22(27)26-24-20(14-8-3-5-12-18(14)30-24)23-25-16-10-4-6-13-19(16)31-23/h4,6-7,9-11,13H,3,5,8,12H2,1-2H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEHLMMQEAGNHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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